1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
Description
1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine (CAS: 61545-15-1) is an imidazolidine derivative with a molecular formula of C₁₆H₁₄Cl₄N₂ and a molecular weight of 410.55 g/mol. Its structure features a central imidazolidine ring substituted with a 4-chlorophenyl group at position 1, a phenyl group at position 3, and a trichloromethyl group at position 2. The compound’s InChIKey is BEBXBDNQMQFHGY-UHFFFAOYSA-N, and its 2D/3D structural data have been resolved using crystallographic methods .
This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive imidazolidine derivatives.
Properties
CAS No. |
61545-15-1 |
|---|---|
Molecular Formula |
C16H14Cl4N2 |
Molecular Weight |
376.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C16H14Cl4N2/c17-12-6-8-14(9-7-12)22-11-10-21(15(22)16(18,19)20)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
InChI Key |
BEBXBDNQMQFHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C(Cl)(Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves multicomponent reactions. One common method is the copper-catalyzed multicomponent reaction, where benzoin or benzil reacts with different aldehydes in the presence of ammonium acetate as the nitrogen source . This method yields high efficiency and excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine
- Structure : The isomer (CAS: 61545-16-2) differs only in the position of the chlorine atom on the phenyl ring (3-chlorophenyl vs. 4-chlorophenyl) .
- Biological Activity: Para-substituted aromatic rings are generally more favorable in enzyme inhibition due to improved steric and electronic complementarity .
Imidazolidine-2,4,5-trione Derivatives
- Functional Group Differences : Replacement of the trichloromethyl group with a trione (2,4,5-triketo) system .
- Biological Activity :
- Cholinesterase Inhibition : IC₅₀ values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition range from 1.66 μmol/L to 13.8 μmol/L , surpassing standards like rivastigmine .
- Mechanistic Insight : Electron-withdrawing substituents (e.g., fluorine, chlorine) on the phenyl ring enhance enzyme inhibition, suggesting the trichloromethyl group in the target compound may similarly improve activity .
Substituted Imidazolidines with Trifluoromethyl Groups
Environmental and Regulatory Considerations: Dicofol
- Structure: Dicofol (CAS: 115-32-2) shares the α-(4-chlorophenyl)-α-(trichloromethyl) moiety but is a benzenemethanol derivative .
- Toxicity: Dicofol is restricted due to bioaccumulation and carcinogenicity risks. The target compound’s imidazolidine ring may reduce environmental persistence but requires further ecotoxicological evaluation .
Tabulated Comparison of Key Properties
Research Findings and Trends
- Synthetic Routes : Imidazolidines are typically synthesized via cyclocondensation of amines with carbonyl compounds. The trichloromethyl group may be introduced using CCl₄ or Cl₃CCOOH .
- Computational Insights : DFT studies on similar chlorophenyl compounds (e.g., 4CPHPP) highlight the role of electron-withdrawing groups in stabilizing molecular orbitals and enhancing bioactivity .
- Environmental Impact : Chlorinated compounds like the target molecule require rigorous assessment for bioaccumulation and toxicity, as seen with Dicofol .
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